molecular formula C13H11BrF5NO B8173931 (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropiperidin-1-yl)methanone

(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropiperidin-1-yl)methanone

Cat. No.: B8173931
M. Wt: 372.13 g/mol
InChI Key: KUHIGUOMXHKVBV-UHFFFAOYSA-N
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Description

(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropiperidin-1-yl)methanone is a complex organic compound that features both bromine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropiperidin-1-yl)methanone typically involves multiple steps, including halogenation and coupling reactions. One common method is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling process to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropiperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules.

Biology and Medicine

Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-Bromo-6-(trifluoromethyl)phenyl)(3,3-difluoropiperidin-1-yl)methanone apart from similar compounds is its combination of bromine and multiple fluorine atoms, which can significantly alter its chemical and physical properties.

Properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)phenyl]-(3,3-difluoropiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrF5NO/c14-9-4-1-3-8(13(17,18)19)10(9)11(21)20-6-2-5-12(15,16)7-20/h1,3-4H,2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHIGUOMXHKVBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrF5NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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